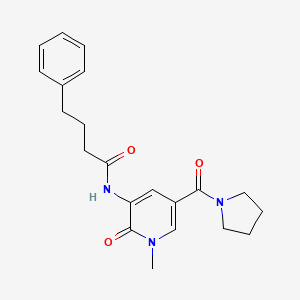

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide

Description

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide is a synthetic compound featuring a dihydropyridinone core substituted with a pyrrolidine-carbonyl group and a 4-phenylbutanamide side chain. Its structure integrates key pharmacophoric elements, including a cyclic amide (dihydropyridinone) and a lipophilic phenyl group, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-23-15-17(20(26)24-12-5-6-13-24)14-18(21(23)27)22-19(25)11-7-10-16-8-3-2-4-9-16/h2-4,8-9,14-15H,5-7,10-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHKGMLPCDWCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)CCCC2=CC=CC=C2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the formation of the dihydropyridine ring, and finally, the attachment of the phenylbutanamide group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme in a biochemical pathway or activating a receptor in a signaling cascade.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine/Pyrimidine Derivatives

describes compounds such as 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine and 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile, which share the dihydropyridine/pyrimidine scaffold. Key differences include:

- Substituent diversity: The target compound uses a pyrrolidine-carbonyl group at position 5, whereas analogs in feature bromophenyl, naphthyl, or quinoline substituents.

- Amide linkage : The 4-phenylbutanamide side chain in the target compound contrasts with simpler carboxamide or nitrile groups in analogs (e.g., 2-thioxo-tetrahydropyrimidine-5-carboxamide) .

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, emphasizing its anticancer and antimicrobial effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide |

| CAS Number | 1207049-25-9 |

| Molecular Formula | C21H25N3O3 |

| Molecular Weight | 367.4 g/mol |

Synthesis

The synthesis of this compound involves the reaction of pyrrolidine derivatives with specific carbonyl compounds. The process typically includes several steps such as condensation and cyclization to achieve the desired molecular structure.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide exhibit promising anticancer properties. For instance, a series of 5-oxopyrolidine derivatives were tested for their efficacy against A549 lung adenocarcinoma cells. The results indicated a structure-dependent anticancer activity, with some derivatives significantly reducing cell viability (to as low as 61% in certain cases) compared to controls such as cisplatin .

Key Findings:

- Compounds with specific substitutions showed enhanced activity.

- The incorporation of phenyl rings and other functional groups affected cytotoxicity towards both cancerous and non-cancerous cells.

Antimicrobial Activity

The antimicrobial potential of this compound was also assessed against multidrug-resistant pathogens. Similar derivatives demonstrated selective antimicrobial activity against strains like Staphylococcus aureus, including those resistant to standard treatments .

Notable Results:

- Certain derivatives exhibited significant inhibition against resistant strains.

- The structure of the compounds played a crucial role in their effectiveness against various bacterial strains.

Case Study 1: Anticancer Efficacy

In a controlled study, several derivatives were tested against A549 cells using an MTT assay to determine cytotoxicity. The study found that compounds with a 4-dimethylamino phenyl substitution showed the highest anticancer activity, significantly outperforming others in terms of reducing cell viability .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of similar compounds against resistant Escherichia coli and Klebsiella pneumoniae. The results indicated that certain structural modifications led to enhanced activity against these pathogens, highlighting the importance of chemical structure in developing effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.